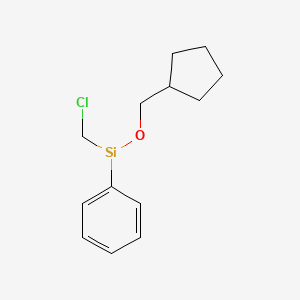

CID 78060768

Description

CID 78060768 (Chemical Identifier via PubChem) is a compound characterized by its unique structural and functional properties. For instance, highlights the use of GC-MS and vacuum distillation to analyze CID-containing fractions, suggesting that this compound may belong to a class of compounds isolated via similar chromatographic techniques . The mass spectrum and chromatogram data (Figure 1 in ) imply a moderately polar structure with distinct fragmentation patterns, typical of organic compounds containing heteroatoms or aromatic systems.

Properties

Molecular Formula |

C13H18ClOSi |

|---|---|

Molecular Weight |

253.82 g/mol |

InChI |

InChI=1S/C13H18ClOSi/c14-11-16(13-8-2-1-3-9-13)15-10-12-6-4-5-7-12/h1-3,8-9,12H,4-7,10-11H2 |

InChI Key |

DRFVKAGSCIFDKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CO[Si](CCl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78060768 typically involves a series of organic reactions that are carefully controlled to ensure the desired product is obtained. Common synthetic routes may include:

Step 1 Formation of Intermediate: - This step often involves the reaction of starting materials under specific conditions such as temperature, pressure, and the presence of catalysts.

Step 2 Conversion to Target Compound: - The intermediate is then converted to this compound through additional reactions, which may include oxidation, reduction, or substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Common industrial methods include:

Batch Processing: - Where reactions are carried out in large batches with careful monitoring of reaction parameters.

Continuous Flow Processing: - Where reactants are continuously fed into a reactor and products are continuously removed, allowing for more efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

CID 78060768 can undergo various types of chemical reactions, including:

Oxidation: - Where the compound gains oxygen or loses hydrogen.

Reduction: - Where the compound gains hydrogen or loses oxygen.

Substitution: - Where one atom or group of atoms in the compound is replaced by another atom or group of atoms.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Oxidizing Agents: - Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: - Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: - Such as palladium on carbon or platinum for facilitating various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

CID 78060768 has a wide range of applications in scientific research, including:

Chemistry: - Used as a reagent or intermediate in the synthesis of other compounds.

Biology: - Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: - Investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

Industry: - Used in the production of various materials and chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of CID 78060768 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of this compound and Analogues

Key Findings:

Structural Similarities :

- This compound likely shares functional groups with oscillatoxin derivatives (e.g., ester or ether linkages) based on mass spectral fragmentation patterns .

- Unlike CAS 1761-61-1 (a brominated aromatic acid), this compound may lack halogen substituents, given its higher solubility compared to brominated analogues .

Synthetic Accessibility :

- While oscillatoxins are natural products requiring complex extraction , this compound and CAS 1046861-20-4 are synthesized via catalytic methods, emphasizing scalability and green chemistry principles .

Bioactivity Potential: Oscillatoxin D exhibits cytotoxicity, suggesting this compound might also interact with cellular membranes or enzymes . CAS 1046861-20-4’s high GI absorption and BBB permeability provide a template for evaluating this compound’s pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.